molecular formula C13H8ClNO2 B1460683 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL CAS No. 885273-28-9

3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL

Cat. No.: B1460683
CAS No.: 885273-28-9
M. Wt: 245.66 g/mol
InChI Key: XNRZCAJQNMILBF-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL is a useful research compound. Its molecular formula is C13H8ClNO2 and its molecular weight is 245.66 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cell signaling. Furthermore, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in enzyme activity, receptor signaling, and gene expression. For instance, the compound may inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including organ damage and altered metabolic function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it can affect the levels of metabolites involved in energy production and cellular signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. For instance, it may be transported into cells via membrane transporters and distributed to specific cellular compartments, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Properties

IUPAC Name

3-(4-chlorophenyl)-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-9-3-1-8(2-4-9)13-11-6-5-10(16)7-12(11)17-15-13/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRZCAJQNMILBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554323
Record name 3-(4-Chlorophenyl)-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-28-9
Record name 3-(4-Chlorophenyl)-1,2-benzisoxazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 60 g of pyridine hydrochloride and 12.0 g 3-(4-chlorophenyl)-6-methoxy-1,2-benzisoxazole is heated with stirring at 210° C. for 75 min. The hot reaction mixture is poured with vigorous stirring onto ice and the solid is filtered, dried, and recrystallized from toluene to afford 3-(4-chlorophenyl)-6-hydroxy-1,2-benzisoxazole, mp 203° C.
Quantity
60 g
Type
reactant
Reaction Step One
Name
3-(4-chlorophenyl)-6-methoxy-1,2-benzisoxazole
Quantity
12 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL
Reactant of Route 2
3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL
Reactant of Route 3
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3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL
Reactant of Route 4
3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL
Reactant of Route 5
3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL
Reactant of Route 6
3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL

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